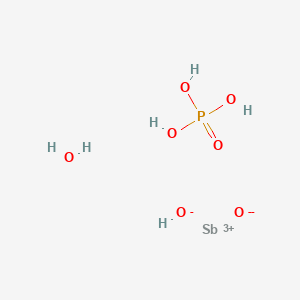
Antimony(V) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony(V) phosphate is a chemical compound that has been widely studied due to its unique properties and potential applications in various fields of science. This compound is a white crystalline solid that is commonly used in the synthesis of other chemicals and materials. In
Mécanisme D'action
The mechanism of action of antimony(V) phosphate is not well understood, but it is believed to be related to its ability to form strong bonds with other chemicals and materials. Antimony(V) phosphate has been shown to have a high affinity for metals, such as copper, zinc, and lead, and can be used to remove these metals from aqueous solutions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of antimony(V) phosphate. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Antimony(V) phosphate has several advantages for lab experiments, including its high purity, low toxicity, and stability under a wide range of conditions. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for research on antimony(V) phosphate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in biomedicine, such as drug delivery and imaging. Additionally, further research is needed to understand the mechanism of action of antimony(V) phosphate and its potential environmental impacts.
Conclusion:
Antimony(V) phosphate is a promising chemical compound that has potential applications in various fields of science. Its unique properties and low toxicity make it an attractive material for use in lab experiments and industrial applications. Further research is needed to fully understand its mechanism of action and potential applications in biomedicine and environmental science.
Méthodes De Synthèse
Antimony(V) phosphate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most common method for synthesizing antimony(V) phosphate is precipitation, which involves mixing antimony(V) chloride with sodium phosphate in an aqueous solution. The resulting precipitate is then washed and dried to obtain pure antimony(V) phosphate.
Applications De Recherche Scientifique
Antimony(V) phosphate has been extensively studied for its potential applications in various fields of science. In materials science, antimony(V) phosphate is used as a precursor for the synthesis of other materials, such as antimony-doped tin oxide nanoparticles and antimony-doped zinc oxide thin films. In environmental science, antimony(V) phosphate is used as a catalyst for the degradation of organic pollutants in wastewater treatment.
Propriétés
Numéro CAS |
123402-86-8 |
|---|---|
Nom du produit |
Antimony(V) phosphate |
Formule moléculaire |
O20P5Sb3 |
Poids moléculaire |
270.78 g/mol |
Nom IUPAC |
antimony(3+);oxygen(2-);phosphoric acid;hydroxide;hydrate |
InChI |
InChI=1S/H3O4P.2H2O.O.Sb/c1-5(2,3)4;;;;/h(H3,1,2,3,4);2*1H2;;/q;;;-2;+3/p-1 |
Clé InChI |
KOGCFABIRWCGFE-UHFFFAOYSA-A |
SMILES |
O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |
SMILES canonique |
O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |
Synonymes |
antimony(V) phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
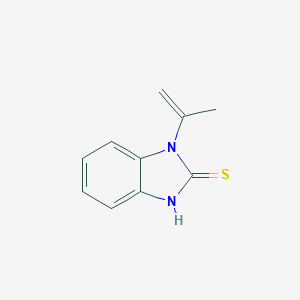
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

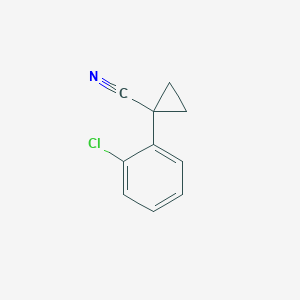
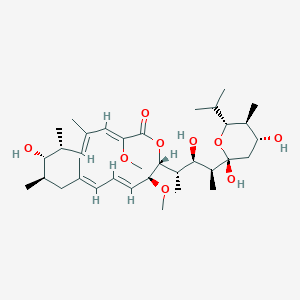
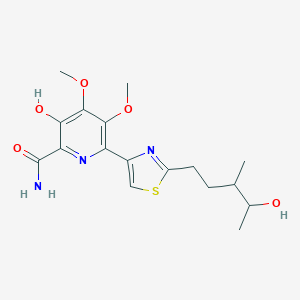
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
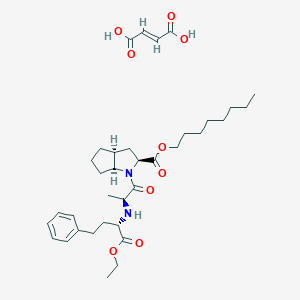
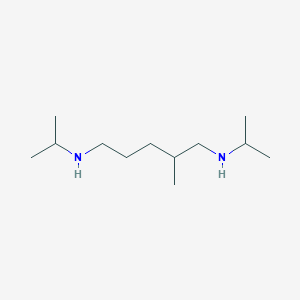
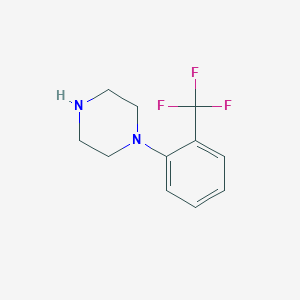
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)